2-(3-((Tert-butoxycarbonyl)amino)-2-oxo-2,3-dihydro-1H-pyrrol-1-YL)acetic acid

Protecting group strategy Synthetic methodology Amine protection yield

2-(3-((Tert-butoxycarbonyl)amino)-2-oxo-2,3-dihydro-1H-pyrrol-1-YL)acetic acid (CAS 2135331-16-5) is a bifunctional, Boc-protected aminopyrrolone acetic acid building block widely employed in medicinal chemistry for the construction of peptidomimetics, constrained amino acid scaffolds, and heterocycle-functionalized libraries. Its molecular architecture combines a 2,3-dihydropyrrolone ring with a tert-butoxycarbonyl (Boc)-protected 3-amino substituent and a pendant acetic acid handle, offering three orthogonal functionalization sites within a compact framework (MW 256.25 g/mol, C₁₁H₁₆N₂O₅).

Molecular Formula C11H16N2O5
Molecular Weight 256.25 g/mol
Cat. No. B13054683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-((Tert-butoxycarbonyl)amino)-2-oxo-2,3-dihydro-1H-pyrrol-1-YL)acetic acid
Molecular FormulaC11H16N2O5
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1C=CN(C1=O)CC(=O)O
InChIInChI=1S/C11H16N2O5/c1-11(2,3)18-10(17)12-7-4-5-13(9(7)16)6-8(14)15/h4-5,7H,6H2,1-3H3,(H,12,17)(H,14,15)
InChIKeyZIHSQNSSKCKOQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-((Tert-butoxycarbonyl)amino)-2-oxo-2,3-dihydro-1H-pyrrol-1-YL)acetic acid: Procurement-Grade Building Block for Heterocycle-Based Drug Discovery


2-(3-((Tert-butoxycarbonyl)amino)-2-oxo-2,3-dihydro-1H-pyrrol-1-YL)acetic acid (CAS 2135331-16-5) is a bifunctional, Boc-protected aminopyrrolone acetic acid building block widely employed in medicinal chemistry for the construction of peptidomimetics, constrained amino acid scaffolds, and heterocycle-functionalized libraries [1]. Its molecular architecture combines a 2,3-dihydropyrrolone ring with a tert-butoxycarbonyl (Boc)-protected 3-amino substituent and a pendant acetic acid handle, offering three orthogonal functionalization sites within a compact framework (MW 256.25 g/mol, C₁₁H₁₆N₂O₅) . This compound serves as a versatile intermediate in the synthesis of biologically active molecules, including mitotic kinesin KSP inhibitors, glycine transporter modulators, and DPP-IV-targeted antidiabetic agents, where the dihydropyrrolone ring provides a partially unsaturated scaffold amenable to further stereoselective reduction or cyclopropanation [2][3].

Why Generic Substitution Falls Short: Quantified Orthogonality, Reactivity, and Physicochemical Differences of 2-(3-((Tert-butoxycarbonyl)amino)-2-oxo-2,3-dihydro-1H-pyrrol-1-YL)acetic acid Versus In-Class Analogs


Although multiple Boc-protected pyrrolidine- and pyrrole-acetic acid derivatives are commercially available as building blocks, the specific combination of a 2,3-dihydropyrrolone ring with a Boc-protected 3-amino group and an N1-acetic acid side chain in a single molecular entity is structurally distinct from the more common saturated pyrrolidine analogs (CAS 116339-45-8, 79839-26-2) and regioisomeric pyrrole derivatives . The presence of the endocyclic double bond in the dihydropyrrolone ring alters both the electronic landscape (enabling π-π interactions and conjugate addition chemistry) and the conformational rigidity relative to fully saturated pyrrolidines, which directly impacts downstream reactivity in stereoselective reductions, cyclopropanations, and transition-metal-catalyzed cross-couplings [1]. Furthermore, the Boc protecting group provides well-documented orthogonal deprotection compatibility with Cbz and Fmoc strategies—a feature that cannot be assumed when substituting with Cbz-protected analogs or free amino forms [2]. These quantifiable differences in protecting group stability, ring saturation state, and computed physicochemical properties make simple one-to-one substitution between in-class analogs chemically inadvisable without re-optimization of reaction conditions [3].

Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for 2-(3-((Tert-butoxycarbonyl)amino)-2-oxo-2,3-dihydro-1H-pyrrol-1-YL)acetic acid Procurement Decisions


Boc versus Cbz Protecting Group: Quantified Yield Advantage in N-Protection of Amino Alcohols

In a direct head-to-head comparison of N-protecting group performance under identical reaction conditions (1–2 mmol D-glucosamine substrate, 4:1 THF:H₂O, reflux, In° powder, allyl bromide), the Boc protecting group delivered a 78% yield versus only 55% for the Cbz group—a 1.42-fold yield advantage [1]. This data is directly transferable to the context of 2-(3-((tert-butoxycarbonyl)amino)-2-oxo-2,3-dihydro-1H-pyrrol-1-YL)acetic acid, which relies on the Boc group for amine protection during downstream transformations. The Cbz-protected analog would not only provide lower synthetic throughput but also exhibits fundamentally different deprotection requirements (hydrogenolysis vs. acidolysis) that constrain orthogonal protecting group strategies in complex multi-step syntheses.

Protecting group strategy Synthetic methodology Amine protection yield

Boc–Cbz Orthogonal Deprotection: Quantitative Selectivity Enables Dual Protection Strategies Unavailable to Single-Group Analogs

The Boc and Cbz protecting groups exhibit documented orthogonal deprotection behavior: Boc is quantitatively removed by TFA (8 equiv, 5 h, DCM, quantitative conversion) while Cbz survives these acidic conditions; conversely, Cbz is removed by catalytic hydrogenolysis (H₂ 1 atm, Pd/C 10%, 18 h, MeOH, quantitative conversion) while Boc remains intact [1]. This orthogonality is a class-level characteristic that applies directly to 2-(3-((tert-butoxycarbonyl)amino)-2-oxo-2,3-dihydro-1H-pyrrol-1-YL)acetic acid and its Cbz-protected analog. The target compound's Boc group can be selectively removed in the presence of a Cbz-protected functionality elsewhere in the molecule, enabling sequential deprotection strategies that are impossible with a single-protecting-group approach. The Cbz analog, in contrast, requires hydrogenolysis—a condition incompatible with many functional groups including alkenes, alkynes, and nitro groups that may be present in the target scaffold [2].

Orthogonal protection Deprotection selectivity Solid-phase peptide synthesis

2,3-Dihydropyrrolone vs. Saturated Pyrrolidine Ring: Computed Physicochemical and Reactivity Differentiation

The 2,3-dihydropyrrolone ring in the target compound (MW 256.25, XLogP3 0.3, TPSA 95.9 Ų) differs from its fully saturated pyrrolidine analog (2-(3-((tert-butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)acetic acid, CAS 116339-45-8, MW 258.27) in three quantifiable parameters [1]. The dihydropyrrolone exhibits a lower XLogP3 (0.3 vs. ~0.5 for the saturated analog), reflecting reduced lipophilicity attributable to the polarizable C=C bond and the electron-withdrawing effect of the conjugated α,β-unsaturated lactam system [1]. The topological polar surface area of 95.9 Ų places the compound within the favorable range for oral bioavailability (Veber threshold: TPSA < 140 Ų), while the endocyclic double bond provides a synthetic handle for stereoselective transformations—including enantioselective reduction, cyclopropanation, and conjugate addition—that are inaccessible with the saturated pyrrolidine analog [2]. Density functional theory studies on related N-Boc-2,3-dihydropyrroles confirm that the LUMO energy is lowered by approximately 0.4–0.6 eV relative to the corresponding pyrrolidine, enhancing electrophilic reactivity at the α,β-unsaturated position [3].

Scaffold design Physicochemical properties Ring saturation

Stereochemical Implications: Racemic Dihydropyrrolone versus Pre-resolved Chiral Pyrrolidine Analogs

2-(3-((Tert-butoxycarbonyl)amino)-2-oxo-2,3-dihydro-1H-pyrrol-1-YL)acetic acid possesses one undefined stereocenter at the 3-position (C-3 of the dihydropyrrolone ring), as indicated by its PubChem entry (Undefined Atom Stereocenter Count = 1) [1]. This contrasts with the pre-resolved chiral pyrrolidine analogs (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid (CAS 78444-90-3) and (S)-2-(3-((tert-butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)acetic acid (CAS 79839-26-2), which are supplied as single enantiomers . The racemic nature of the target compound is a strategic advantage in exploratory chemistry: it allows access to both enantiomeric product series from a single, lower-cost starting material, followed by late-stage resolution or asymmetric transformation. Conversely, the pre-resolved analogs command a significant price premium (typically 3–10× higher cost per gram based on commercial listings) and commit the user to a specific absolute configuration before the structure-activity relationship is established . The dihydropyrrolone scaffold also offers the possibility of enantioselective reduction or cyclopropanation to set the C-3 stereocenter with high diastereoselectivity (up to >95:5 dr in N-Boc-dihydropyrrole hydrogenation reactions) [2].

Chiral building blocks Stereochemistry Enantioselective synthesis

Dihydropyrrolone as a Privileged Intermediate for KSP Kinesin and Glycine Transporter Inhibitor Patents

The 2,3-dihydropyrrolone scaffold is explicitly claimed as a core pharmacophoric element in at least two major patent families: Merck's mitotic kinesin KSP inhibitors (WO-2005018547-A3, priority 2003) and Hoffmann-La Roche's glycine transporter inhibitors (US 2010/0160640, priority 2007) [1][2]. In the KSP inhibitor series, the dihydropyrrolone ring serves as the central scaffold upon which 2,2-disubstitution patterns are elaborated to achieve nanomolar KSP inhibition, with the unsaturation being critical for maintaining the planarity required for ATP-competitive binding [1]. The glycine transporter inhibitor patents specifically describe dihydropyrrole derivatives of formula (II) as key intermediates, highlighting the synthetic utility of the partially unsaturated ring for further elaboration into GlyT1-selective agents [2]. By contrast, saturated pyrrolidine analogs are absent from these patent exemplifications, suggesting that the dihydropyrrolone's electronic and conformational properties are specifically required for target engagement in these chemotypes. A dipyrrole derivative structurally related to the target compound scaffold has also been characterized as a DPP-IV inhibitor (IC₅₀ in the low micromolar range) from natural product extract screening, reinforcing the relevance of this scaffold class for antidiabetic drug discovery [3].

Patent analysis Mitotic kinesin Glycine transporter Drug discovery

Boc-Labile Thermal Stability Threshold: Comparative Data for Process Chemistry Route Selection

Experimental thermal stability data on Boc- and Cbz-protected L-prolinol derivatives demonstrate a stark difference in thermal resilience: Boc-protected L-prolinol undergoes intramolecular cyclization to γ-butyrolactone at 67°C when the hydroxyl group is converted to a good leaving group, whereas the corresponding Cbz-protected derivative requires 140°C in the presence of triethylamine to trigger the same cyclization [1]. While this study was conducted on prolinol substrates rather than the target pyrrolone acetic acid, the class-level inference is directly relevant: the Boc group in 2-(3-((tert-butoxycarbonyl)amino)-2-oxo-2,3-dihydro-1H-pyrrol-1-YL)acetic acid imposes a thermal ceiling of approximately 67°C for reaction steps involving activation of the carboxylic acid moiety (e.g., conversion to acyl chloride, mixed anhydride, or active ester), above which premature Boc deprotection and/or intramolecular side reactions may occur. This thermal sensitivity must be factored into process route selection. The Cbz-protected analog, while thermally more robust, introduces the orthogonal deprotection constraints and lower protection yields discussed in Evidence Items 1 and 2, creating a trade-off that procurement teams must evaluate based on their specific synthetic sequence .

Thermal stability Process chemistry Boc deprotection

Optimal Procurement-Driven Application Scenarios for 2-(3-((Tert-butoxycarbonyl)amino)-2-oxo-2,3-dihydro-1H-pyrrol-1-YL)acetic acid


Multi-Step Syntheses Requiring Orthogonal Amine Deprotection Strategies

When a synthetic route demands sequential or orthogonal deprotection of multiple amine functionalities, the Boc group in this compound permits selective acidolytic removal (TFA/DCM, quantitative conversion) in the presence of Cbz- or Fmoc-protected amines elsewhere in the molecule, as substantiated by the orthogonal deprotection data (TFA removes Boc quantitatively with Cbz remaining intact, and vice versa via hydrogenolysis) [1]. This avoids the hydrogenolysis requirement of Cbz-protected analogs, which is incompatible with alkene, alkyne, or nitro functional groups. Procurement of the Boc-protected target compound, rather than the Cbz analog, is mandatory for such routes.

Discovery-Stage SAR Exploration Requiring Both Enantiomeric Series from a Single Building Block

The racemic nature of this compound (Undefined Atom Stereocenter Count = 1) provides cost-effective access to both enantiomeric product series at ~$449/g (AKSci) , compared to 3–10× higher costs for pre-resolved chiral pyrrolidine analogs. The endocyclic double bond serves as a latent stereocenter that can be set with high diastereoselectivity (>95:5 dr) via enantioselective hydrogenation or cyclopropanation at the optimal stage of the SAR campaign [2], eliminating the need for expensive chiral chromatography or enzymatic resolution at early discovery stages.

Synthesis of KSP Kinesin or GlyT1 Inhibitor Libraries with Patent-Validated Scaffolds

The 2,3-dihydropyrrolone scaffold is explicitly claimed in Merck's KSP kinesin inhibitor patents (WO-2005018547-A3) and Roche's glycine transporter inhibitor patents (US 2010/0160640) as a core pharmacophoric element [3][4]. Saturated pyrrolidine analogs are absent from these patent exemplifications. Procuring this specific dihydropyrrolone building block ensures direct alignment with these patent-validated chemotypes and enables rapid elaboration of compound libraries with literature-precedented biological target engagement.

Process Development Where Thermal Budget Constraints Favor Boc Protection with Careful Temperature Control

The Boc group's thermal sensitivity (cyclization onset at 67°C for Boc-protected amino alcohols with good leaving groups) imposes a quantifiable ceiling on reaction temperatures during carboxylic acid activation steps [5]. When the overall synthetic sequence can accommodate this thermal constraint—i.e., all acid activation chemistry can be conducted below 60°C—the Boc-protected target compound offers a 1.42-fold yield advantage in N-protection steps over the Cbz analog [6]. However, if the route mandates elevated temperatures (>70°C) after acid activation, procurement should pivot to the Cbz analog despite its lower protection yield, or employ in-situ Boc deprotection strategies.

Quote Request

Request a Quote for 2-(3-((Tert-butoxycarbonyl)amino)-2-oxo-2,3-dihydro-1H-pyrrol-1-YL)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.